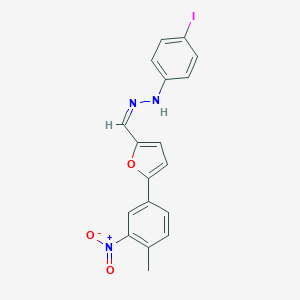

![molecular formula C23H30N4O4S B298266 N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B298266.png)

N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide, also known as EPPS, is a chemical compound that has been extensively studied for its scientific research applications. EPPS is a sulfonamide derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a useful tool for researchers in a wide range of fields.

Mecanismo De Acción

The mechanism of action of N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide is not well understood, but it is thought to involve the binding of the compound to specific receptors or ion channels in cells. N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been shown to have a variety of effects on neuronal signaling, including the modulation of glutamate receptors and the inhibition of synaptic transmission.

Biochemical and Physiological Effects

N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the ability to enhance the survival of neurons and to protect against oxidative stress. Additionally, N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been shown to have anti-inflammatory properties and to be effective at reducing the production of pro-inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the primary advantages of N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide is its ability to act as a stable buffer in electrophysiology experiments. Additionally, N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been shown to have a low toxicity profile and to be well-tolerated by cells and tissues. However, N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide can be difficult to dissolve in some solvents and may require the use of specialized equipment or techniques.

Direcciones Futuras

There are a number of potential future directions for research on N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide, including the investigation of its effects on other ion channels and receptors, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases and other conditions. Additionally, further research is needed to better understand the mechanism of action of N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide and to identify potential side effects or limitations of its use in laboratory experiments.

Métodos De Síntesis

The synthesis of N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide typically involves a multi-step process that begins with the reaction of 2-ethoxyaniline and p-chlorobenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with methyl isocyanate to form the corresponding N-acylurea, which is subsequently treated with hydrazine hydrate to yield N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide.

Aplicaciones Científicas De Investigación

N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been shown to have a wide range of scientific research applications, particularly in the fields of neuroscience and biochemistry. One of the primary uses of N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide is as a buffer in electrophysiology experiments, where it has been shown to be effective at maintaining stable pH levels over a wide range of temperatures and ionic strengths.

Propiedades

Nombre del producto |

N-(2-ethoxyphenyl)-4-methyl-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide |

|---|---|

Fórmula molecular |

C23H30N4O4S |

Peso molecular |

458.6 g/mol |

Nombre IUPAC |

2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide |

InChI |

InChI=1S/C23H30N4O4S/c1-4-31-22-8-6-5-7-21(22)27(32(29,30)20-11-9-18(2)10-12-20)17-23(28)25-24-19-13-15-26(3)16-14-19/h5-12H,4,13-17H2,1-3H3,(H,25,28) |

Clave InChI |

BLFYVCPTJWUCAU-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1N(CC(=O)NN=C2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C |

SMILES canónico |

CCOC1=CC=CC=C1N(CC(=O)NN=C2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298185.png)

![2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298186.png)

![2-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298187.png)

![2-[(2,5-dimethyl-1-{4-[(5-nitropyridin-2-yl)oxy]phenyl}-1H-pyrrol-3-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B298189.png)

![2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298190.png)

![4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid](/img/structure/B298191.png)

![ethyl 3-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298192.png)

![2-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298193.png)

![2-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298195.png)

![methyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B298196.png)

![2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298200.png)

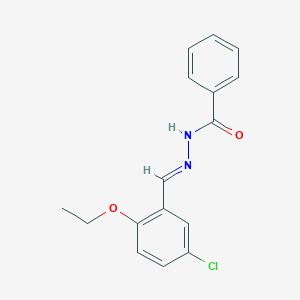

![N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-4-bromobenzohydrazide](/img/structure/B298206.png)